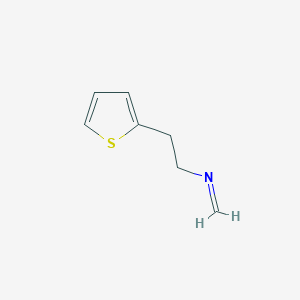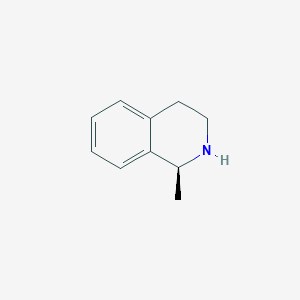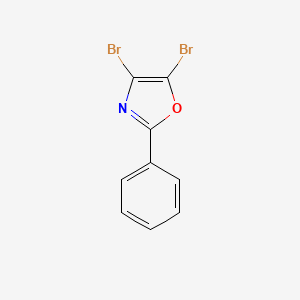
N-Methylene-2-Thiopheneethanamine
Descripción general
Descripción
N-Methylene-2-Thiopheneethanamine is an organic compound with the molecular formula C7H9NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Métodos De Preparación
The synthesis of N-Methylene-2-Thiopheneethanamine can be achieved through several routes. One common method involves the reaction of 2-thiophenemethanamine with formaldehyde under acidic conditions. This reaction typically proceeds at room temperature and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
N-Methylene-2-Thiopheneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methylene group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
N-Methylene-2-Thiopheneethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: This compound is used in the production of specialty chemicals and materials, including conductive polymers and advanced materials for electronic applications
Mecanismo De Acción
The mechanism of action of N-Methylene-2-Thiopheneethanamine involves its interaction with various molecular targets. It is believed to exert its effects by modulating the activity of specific enzymes and receptors in the body. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neuronal signaling pathways .
Comparación Con Compuestos Similares
N-Methylene-2-Thiopheneethanamine can be compared with other similar compounds, such as:
Thiophene: The parent compound, thiophene, is a simple aromatic ring containing sulfur. It is less reactive compared to this compound due to the absence of the methylene group.
2-Thiophenemethanamine: This compound is a precursor in the synthesis of this compound and shares similar chemical properties but lacks the methylene group.
N-Methylthiophene: Another related compound, N-Methylthiophene, has a methyl group attached to the nitrogen atom instead of a methylene group, resulting in different reactivity and applications .
This compound stands out due to its unique combination of the thiophene ring and the methylene group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(2-thiophen-2-ylethyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-8-5-4-7-3-2-6-9-7/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZVDLUCJVLNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=NCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456064 | |
| Record name | N-[2-(Thiophen-2-yl)ethyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111954-31-5 | |
| Record name | N-[2-(Thiophen-2-yl)ethyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester](/img/structure/B1600023.png)
![2-Pentafluorophenyl-6.10b-dihydro-4H,5aH-5-oxo-3,10c-diaza-2-azoniacyclopenta[c]fluorene tetrafluoroborate](/img/structure/B1600026.png)





